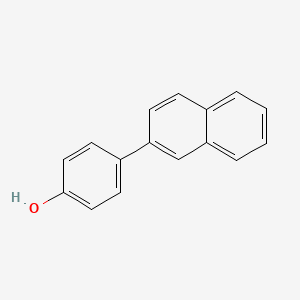

4-(Naphthalen-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRHUNSXEDESLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284931 | |

| Record name | 4-(naphthalen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-82-9 | |

| Record name | 6336-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(naphthalen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Naphthalenyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVS55A8NMM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Naphthalen-2-yl)phenol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Naphthalen-2-yl)phenol, a significant biaryl compound. The naphthalene scaffold is a crucial building block in drug discovery, with applications in anticancer, anti-inflammatory, and antimicrobial agents.[1] This document details a robust and efficient synthesis protocol using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, it outlines a systematic approach to the structural elucidation and purity verification of the synthesized compound through modern analytical techniques. This guide is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and materials science, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Naphthylphenol Scaffold

The fusion of naphthalene and phenol moieties creates a class of compounds with significant pharmacological and material science applications. This compound, with its rigid, aromatic structure, serves as a key intermediate in the synthesis of more complex molecules. The biaryl phenol motif is prevalent in many biologically active compounds and functional materials.[1][2] Its derivatives have shown promise in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[3][4]

The synthesis of such biaryl compounds with high yield and selectivity is a cornerstone of modern organic chemistry. Among the various methods, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild reaction conditions, and broad functional group tolerance.[5][6] This guide focuses on this powerful synthetic tool to construct the C-C bond between the naphthalene and phenyl rings, providing a reproducible pathway to high-purity this compound.

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between an aryl halide and an arylboronic acid, catalyzed by a palladium(0) complex, is the essence of the Suzuki-Miyaura reaction.[7][8] This method was chosen for its efficiency and proven success in synthesizing a wide array of biaryl compounds.

Causality of Experimental Design

The selection of reagents and conditions is critical for a successful Suzuki coupling.

-

Reactants : 2-Bromonaphthalene is selected as the aryl halide, and 4-hydroxyphenylboronic acid serves as the organoboron partner. The boronic acid is relatively stable and commercially available.

-

Catalyst : A palladium(0) species is the active catalyst. While various precursors can be used, such as Pd(PPh₃)₄, this protocol utilizes Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.

-

Base : A base is essential for the transmetalation step of the catalytic cycle.[5][9] An inorganic base like potassium carbonate (K₂CO₃) is effective and cost-efficient.

-

Solvent : A mixture of an organic solvent (like 1,4-dioxane or THF) and water is typically used. The aqueous phase is crucial for dissolving the base and facilitating the formation of the boronate complex, which enhances the rate of transmetalation.[7]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism provides insight into the reaction's progression and potential pitfalls. The cycle involves three primary steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromonaphthalene to form a Pd(II) complex.[5][9]

-

Transmetalation : The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.[7][10]

-

Reductive Elimination : The two organic fragments on the palladium complex couple to form the biaryl product, this compound, regenerating the Pd(0) catalyst, which re-enters the cycle.[5][9]

Caption: Reaction scheme for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

Materials:

-

2-Bromonaphthalene (1.0 equiv)

-

4-Hydroxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Potassium carbonate (K₂CO₃) (2.5 equiv)

-

1,4-Dioxane (solvent)

-

Deionized water (solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for chromatography)[11]

-

Hexanes and Ethyl acetate (chromatography eluents)

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromonaphthalene, 4-hydroxyphenylboronic acid, Pd(OAc)₂, and K₂CO₃.

-

Solvent Addition : Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask.

-

Inert Atmosphere : Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Heating : Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]

-

-

Purification :

-

Purify the crude residue by flash column chromatography on silica gel.[11]

-

Use a gradient eluent system, starting with a non-polar mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity to elute the product.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

-

Comprehensive Characterization

Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₂O | [12][13] |

| Molecular Weight | 220.27 g/mol | [12][13] |

| CAS Number | 6336-82-9 | [13][14] |

| Appearance | White to off-white solid | |

| Purity | >97% (typical) | [14] |

Spectroscopic and Spectrometric Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR is used to identify the hydrogen atoms in the molecule. The spectrum of this compound in DMSO-d₆ is expected to show:

-

A singlet for the phenolic hydroxyl proton (-OH) around δ 9.63 ppm.[15]

-

A complex multiplet region between δ 7.38 and 8.11 ppm corresponding to the 11 aromatic protons on the naphthalene and phenyl rings.[15]

-

Specifically, a doublet for the two protons on the phenol ring ortho to the hydroxyl group, and another doublet for the two protons meta to the hydroxyl group.[15]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: ¹³C NMR provides information about the carbon skeleton. The spectrum will display distinct signals for each unique carbon atom in the aromatic rings.

FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR is used to identify functional groups. The spectrum of this compound will exhibit:

-

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic group.[16]

-

Several sharp peaks between 1400-1630 cm⁻¹ corresponding to C=C stretching vibrations within the aromatic rings.[17]

-

C-H stretching vibrations for the aromatic rings typically appear just above 3000 cm⁻¹.[17]

MS (Mass Spectrometry): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. For this compound, the ESI-MS is expected to show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its exact mass, confirming the molecular formula C₁₆H₁₂O.[18]

Caption: Overall experimental and analytical workflow.

Applications in Drug Development and Beyond

Naphthalene derivatives are a cornerstone in medicinal chemistry.[1] The this compound scaffold can be further functionalized to create a library of compounds for high-throughput screening. Its structural features make it a candidate for developing:

-

Anti-inflammatory agents : The phenol moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer therapeutics : The planar naphthalene structure can intercalate with DNA, a mechanism exploited by some anticancer drugs.[3]

-

Antiviral and Antimicrobial compounds : The diverse bioactivities of naphthalene derivatives make them promising leads for new anti-infective agents.[4]

Conclusion

This guide has presented a detailed, reliable, and scientifically-grounded protocol for the synthesis and characterization of this compound. By leveraging the efficiency of the Suzuki-Miyaura cross-coupling reaction and employing a suite of modern analytical techniques, researchers can confidently produce and validate this valuable chemical intermediate. The methodologies described herein are robust and can be adapted for the synthesis of other biaryl compounds, thus empowering further innovation in drug discovery and materials science.

References

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

-

Suzuki Coupling: Mechanism & Examples . NROChemistry. Available at: [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. (2024). Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . NROChemistry on YouTube. (2025). Available at: [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. Available at: [Link]

-

SUPPORTING INFORMATION FOR Nickel-Catalyzed Decarboxylative Cross-Coupling of Alkenyl Carboxylic Acids with Aryl Halides . Available at: [Link]

-

Nickel-catalysed highly regioselective synthesis of β-acyl naphthalenes under reductive conditions - Supporting Information . The Royal Society of Chemistry. Available at: [Link]

-

Supporting information for WERSA: A water extract of rice straw ash as a sustainable catalyst for ipso-hydroxylation of arylboronic acids . The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives . MDPI. Available at: [Link]

-

Supporting information-Final-R1-1 . The Royal Society of Chemistry. Available at: [Link]

-

4-(2-NAPHTHALENYL)PHENOL . Global Substance Registration System (GSRS). Available at: [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective . PubMed. (2019). Available at: [Link]

-

FTIR spectra in the OH stretching region of phenol . ResearchGate. Available at: [Link]

-

Suzuki−Miyaura Coupling and O−Arylation Reactions Catalyzed by Palladium(II) Complexes of Bulky Ligands Bearing Naphthalene Core, Schiff Base Functionality and Biarylphosphine Moiety . ResearchGate. (2021). Available at: [Link]

-

Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential . PubMed Central. (2022). Available at: [Link]

-

This compound | CAS 6336-82-9 . Matrix Fine Chemicals. Available at: [Link]

-

An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery . PubMed. (2024). Available at: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. (2025). Available at: [Link]

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids . MDPI. Available at: [Link]

-

Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry . ResearchGate. (2004). Available at: [Link]

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 . PubMed Central. Available at: [Link]

-

Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential . PubMed. (2022). Available at: [Link]

- Phenol purification. Google Patents.

-

The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations . RSC Publishing. Available at: [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones . ResearchGate. (2021). Available at: [Link]

-

INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES . Available at: [Link]

-

Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes . ResearchGate. (2014). Available at: [Link]

-

A Comprehensive Guide to FTIR Analysis . Agilent. Available at: [Link]

-

Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions . PubMed Central. Available at: [Link]

- Purification of impure phenols by distillation with an organic solvent. Google Patents.

-

Naphthalene, decahydro-1,1,4a-trimethyl-6-methylene-5-(3-methyl-2,4-pentadienyl)-, [4aS-(4aα,5α,8aβ)]- . NIST WebBook. Available at: [Link]

-

THE EFFECTIVE APPLICATION OF METABOLITE PROFILING IN DRUG DESIGN AND DISCOVERY . ResearchGate. (2021). Available at: [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. orgsyn.org [orgsyn.org]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. This compound | CAS 6336-82-9 [matrix-fine-chemicals.com]

- 14. vibrantpharma.com [vibrantpharma.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Naphthalen-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-(Naphthalen-2-yl)phenol is a bi-aromatic molecule of significant interest in medicinal chemistry and materials science. Its structural motif, combining a phenol and a naphthalene ring system, imparts a unique set of physicochemical properties that govern its behavior in biological and chemical systems. This guide provides a comprehensive overview of these properties, offering a blend of predicted data, comparative analysis with structurally related compounds, and detailed experimental protocols for their empirical determination. The objective is to equip researchers with the foundational knowledge and practical methodologies necessary for the effective application and study of this compound.

Introduction: The Significance of this compound

This compound, a member of the naphthyl-phenols class, possesses a rigid, planar structure that facilitates π-π stacking and other non-covalent interactions. The phenolic hydroxyl group provides a site for hydrogen bonding and introduces acidic character, influencing its solubility and interaction with biological targets. Understanding the delicate balance of these features is paramount for its application in fields such as drug design, where it may serve as a scaffold for developing novel therapeutic agents, and in materials science, where it could be a precursor for polymers with specific optical or electronic properties. This guide will systematically dissect the key physicochemical parameters of this molecule.

Molecular Identity and Structure

A firm grasp of the molecular identity is the starting point for any physicochemical characterization.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 6336-82-9 | [1] |

| Molecular Formula | C₁₆H₁₂O | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)O | - |

| InChI Key | NIRHUNSXEDESLN-UHFFFAOYSA-N | - |

`dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [label="C", pos="0,1.5!"]; "C2" [label="C", pos="-1.3,0.75!"]; "C3" [label="C", pos="-1.3,-0.75!"]; "C4" [label="C", pos="0,-1.5!"]; "C5" [label="C", pos="1.3,-0.75!"]; "C6" [label="C", pos="1.3,0.75!"]; "C7" [label="C", pos="2.6,1.5!"]; "C8" [label="C", pos="3.9,0.75!"]; "C9" [label="C", pos="3.9,-0.75!"]; "C10" [label="C", pos="2.6,-1.5!"]; "C11" [label="C", pos="5.2,1.5!"]; "C12" [label="C", pos="6.5,0.75!"]; "C13" [label="C", pos="6.5,-0.75!"]; "C14" [label="C", pos="5.2,-1.5!"]; "O1" [label="O", pos="7.8,-0.75!"]; "H1" [label="H", pos="8.3,-0.25!"];

"C1" -- "C2" [style=solid]; "C2" -- "C3" [style=double]; "C3" -- "C4" [style=solid]; "C4" -- "C5" [style=double]; "C5" -- "C6" [style=solid]; "C6" -- "C1" [style=double]; "C6" -- "C7" [style=solid]; "C7" -- "C8" [style=double]; "C8" -- "C9" [style=solid]; "C9" -- "C10" [style=double]; "C10" -- "C5" [style=solid]; "C8" -- "C11" [style=solid]; "C11" -- "C12" [style=double]; "C12" -- "C13" [style=solid]; "C13" -- "C14" [style=double]; "C14" -- "C9" [style=solid]; "C13" -- "O1" [style=solid]; "O1" -- "H1" [style=solid]; } ` Caption: 2D representation of this compound.

Core Physicochemical Properties: A Blend of Prediction and Comparative Analysis

Direct experimental data for this compound is scarce in publicly accessible literature. Therefore, this section presents a combination of computationally predicted values and experimental data for the structurally analogous compound, 2-naphthol, to provide a scientifically grounded estimation of its properties.

| Physicochemical Property | Predicted/Estimated Value for this compound | Experimental Value for 2-Naphthol | Rationale for Estimation/Prediction |

| Melting Point (°C) | ~150-170 (Estimated) | 121-123[2] | The addition of a phenyl group to the naphthalene core is expected to increase the molecular weight and introduce greater intermolecular forces (van der Waals and potential for π-stacking), leading to a higher melting point compared to 2-naphthol. |

| Boiling Point (°C) | >350 (Estimated) | 285[2] | Similar to the melting point, the increased molecular weight and stronger intermolecular interactions will significantly raise the boiling point. A precise prediction is difficult without experimental data. |

| Aqueous Solubility | Very Low (Predicted) | 1 g/L (20 °C)[3] | The large, nonpolar naphthalene and phenyl rings will dominate the molecule's character, leading to poor solubility in water. It is expected to be less soluble than 2-naphthol due to the increased hydrophobic surface area. |

| pKa | ~9.5 - 10.5 (Predicted) | 9.51[2] | The pKa is primarily determined by the phenolic hydroxyl group. The electron-withdrawing effect of the naphthyl group is expected to be similar to that of a phenyl group, suggesting a pKa in the same range as other phenols. |

| LogP (Octanol-Water Partition Coefficient) | ~4.0 - 4.5 (Predicted) | 2.70[4] | The addition of the phenyl ring significantly increases the lipophilicity of the molecule compared to 2-naphthol. This is a crucial parameter for predicting membrane permeability in drug development. |

Experimental Determination of Physicochemical Properties: A Practical Guide

For definitive characterization, experimental determination of these properties is essential. The following section outlines detailed, self-validating protocols for key physicochemical parameters.

Synthesis of this compound via Suzuki Coupling

A common and effective method for the synthesis of bi-aryl compounds is the Suzuki coupling reaction.

`dot graph Suzuki_Coupling { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="2-Naphthylboronic acid"]; B [label="4-Bromophenol"]; C [label="Pd Catalyst (e.g., Pd(PPh₃)₄)\nBase (e.g., K₂CO₃)\nSolvent (e.g., Toluene/Water)"]; D [label="this compound"];

A -> C [label="Reactant 1"]; B -> C [label="Reactant 2"]; C -> D [label="Product"]; } ` Caption: Suzuki coupling reaction for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, combine 2-naphthylboronic acid (1.0 eq), 4-bromophenol (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base, typically potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v). Degassing is crucial to prevent oxidation of the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as NMR, IR, and mass spectrometry.

Causality Behind Experimental Choices: The choice of a palladium catalyst is central to the Suzuki reaction, as it facilitates the cross-coupling of the boronic acid and the halide. The base is required to activate the boronic acid. A two-phase solvent system is often used to ensure all reactants are in solution.

Determination of Melting Point

Protocol:

-

Sample Preparation: Ensure the synthesized compound is thoroughly dried and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature range from the first appearance of liquid to the complete melting of the solid. A sharp melting range (≤ 2 °C) is indicative of a pure compound.

Self-Validating System: The sharpness of the melting point range serves as an internal validation of the sample's purity.

Determination of Aqueous Solubility

The shake-flask method is a standard and reliable technique.

`dot graph Solubility_Determination { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Add excess this compound\nto water"]; B [label="Equilibrate at constant temperature\n(e.g., 24-48 hours with stirring)"]; C [label="Separate solid from solution\n(Centrifugation/Filtration)"]; D [label="Quantify concentration in the\nsaturated solution (e.g., by HPLC-UV)"];

A -> B; B -> C; C -> D; } ` Caption: Workflow for the determination of aqueous solubility.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed. Maintaining a constant temperature is critical as solubility is temperature-dependent.

Determination of pKa via UV-Vis Spectrophotometry

Protocol:

-

Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8 to 11).

-

Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to create a series of solutions with varying pH.

-

UV-Vis Spectra: Record the UV-Vis absorption spectrum for each solution. The phenolate ion will have a different absorption maximum (λmax) compared to the neutral phenol.

-

Data Analysis: Plot the absorbance at a selected wavelength (where the difference between the protonated and deprotonated forms is maximal) against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.[5][6]

Self-Validating System: The presence of a clear isosbestic point in the overlaid spectra indicates a clean equilibrium between the two species.

Determination of LogP via Reverse-Phase HPLC

Protocol:

-

Standard Preparation: Prepare solutions of a series of standard compounds with known LogP values that bracket the expected LogP of this compound.

-

HPLC Method: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Retention Time Measurement: Inject the standard compounds and the test compound and measure their retention times (tR).

-

Calibration Curve: Plot the logarithm of the retention factor (k', where k' = (tR - t0)/t0, and t0 is the void time) of the standards against their known LogP values.

-

LogP Calculation: Determine the retention factor of this compound and use the calibration curve to calculate its LogP.[7][8]

Causality Behind Experimental Choices: In reverse-phase HPLC, more lipophilic compounds have a stronger affinity for the nonpolar stationary phase and thus have longer retention times. This correlation allows for the determination of LogP.

Spectroscopic Characterization: Predicted and Expected Features

¹H NMR Spectroscopy

-

Aromatic Protons (δ ~7.0-8.5 ppm): A complex multiplet pattern is expected due to the protons on both the naphthalene and phenol rings. Protons on the naphthalene ring system will likely appear at a slightly higher chemical shift than those on the phenol ring.[9][10]

-

Phenolic Proton (δ ~4.5-7.0 ppm): A broad singlet is expected for the hydroxyl proton. Its chemical shift can be concentration and solvent-dependent.[9]

¹³C NMR Spectroscopy

-

Aromatic Carbons (δ ~110-160 ppm): A number of signals are expected in the aromatic region, corresponding to the 16 carbon atoms of the aromatic framework. The carbon attached to the hydroxyl group will be shifted downfield.

-

Quaternary Carbons: The signals for the carbons at the fusion of the two rings in naphthalene and the carbon linking the two aromatic systems will also be present in this region.

FTIR Spectroscopy

-

O-H Stretch (broad, ~3200-3600 cm⁻¹): A prominent broad band characteristic of a hydrogen-bonded phenolic hydroxyl group.[11]

-

C-O Stretch (~1200-1260 cm⁻¹): A strong band corresponding to the stretching of the carbon-oxygen single bond of the phenol.

-

Aromatic C=C Stretches (~1450-1600 cm⁻¹): Several sharp to medium intensity bands are expected in this region.

-

Aromatic C-H Bending (out-of-plane, ~690-900 cm⁻¹): The pattern of these bands can provide information about the substitution pattern of the aromatic rings.

UV-Vis Spectroscopy

-

π → π Transitions:* Strong absorptions are expected in the UV region (typically below 350 nm) due to the extensive conjugated π-system of the naphthalene and phenyl rings. The exact λmax will be influenced by the solvent polarity.

Safety and Handling

As a phenolic compound, this compound should be handled with care, assuming it possesses similar hazards to other members of this class until specific toxicological data is available.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12][13]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Skin and Eye Contact: Phenols can cause severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14][15]

-

Toxicity: Phenolic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[16][17]

Conclusion

This technical guide provides a comprehensive physicochemical profile of this compound, addressing the current lack of extensive experimental data through a combination of predictive methods, comparative analysis with a structurally similar compound, and detailed experimental protocols. By offering both theoretical insights and practical methodologies, this document aims to serve as a valuable resource for researchers in drug discovery and materials science, facilitating the informed and effective use of this promising molecule. The provided protocols are designed to be self-validating, ensuring the generation of high-quality, reliable data in the laboratory.

References

-

PubChem. 2-Naphthol. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(2-Naphthylamino)phenol. National Center for Biotechnology Information. [Link]

-

Hou, T. J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

-

Wikipedia. 2-Naphthol. [Link]

-

Walton-Raaby, M., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules. [Link]

-

Salaris, M., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. [Link]

- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (n.d.). Journal of Chemistry.

-

GSRS. 4-(2-NAPHTHALENYL)PHENOL. [Link]

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.

- Yale Environmental Health & Safety. (2022).

- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Sigma-Aldrich. (n.d.).

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting.

- Scribd. (n.d.). Safe Handling of Phenol.

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

- Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols.

- Carl ROTH. (n.d.).

- ACS Publications. (2024). Pd(II)

- ACS Publications. (2019).

- Encyclopedia.pub. (2022).

- ACS Publications. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.

- ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.

- Chemistry LibreTexts. (2025). 14.11: H-NMR and C-NMR of Alcohols and Phenols.

- Princeton EHS. (n.d.). Phenol | Office of Environmental Health and Safety.

- NICEATM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- NCBI Bookshelf. (2008). Table 4-2, Physical and Chemical Properties of Phenol.

- The University of Queensland. (n.d.). Working Safely with Phenol Guideline.

- Spectroscopy Tutorial: Phenols and Enols. (n.d.).

- ChemBK. (n.d.). 2-Naphthol.

- Lund University Publications. (n.d.).

-

PubChem. Naphthalene. National Center for Biotechnology Information. [Link]

- BenchChem. (n.d.). Solubility of 2,4-Dinitro-1-naphthol in organic solvents.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 3. 2-Naphthol CAS#: 135-19-3 [m.chemicalbook.com]

- 4. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. carlroth.com [carlroth.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 16. 4-(2-Naphthylamino)phenol | C16H13NO | CID 7141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

An In-Depth Technical Guide to 4-(Naphthalen-2-yl)phenol (CAS: 6336-82-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience is rooted in the practical application of chemical compounds in drug discovery and development. This guide is structured to provide not just a repository of data on 4-(Naphthalen-2-yl)phenol, but a cohesive narrative that explains the why behind the how. We will explore its synthesis with a focus on strategic choices, delve into its characterization as a self-validating process, and critically assess its potential applications based on the broader understanding of naphthalene and phenol pharmacophores. The aim is to equip you with a foundational understanding that is both technically robust and practically insightful.

Molecular Profile and Physicochemical Properties

This compound is an aromatic organic compound that integrates a naphthalene ring system with a phenol functional group. This unique combination of a bulky, lipophilic naphthalene moiety and a polar, hydrogen-bonding phenol group bestows upon it distinct chemical and physical properties that are of interest in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6336-82-9 | [1] |

| Molecular Formula | C₁₆H₁₂O | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(2-Naphthyl)phenol, 2-(4-Hydroxyphenyl)naphthalene | [1][2] |

| Appearance | Crystalline solid (typical for biphenyl-like structures) | General Knowledge |

| Melting Point | 199-201 °C (for the related 1,2,3,4-tetraphenylnaphthalene) | [3] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like alcohols, ethers, and chloroform. | [4] |

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method is widely favored in modern organic synthesis due to its high efficiency, functional group tolerance, and the commercial availability of the starting materials.

Recommended Synthetic Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of this compound, this translates to the coupling of 2-naphthylboronic acid with 4-bromophenol or 4-iodophenol.

Diagram 2: Suzuki-Miyaura Coupling for the Synthesis of this compound

Caption: General scheme for the Suzuki-Miyaura coupling synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of aryl halides with arylboronic acids.[5][6]

Materials:

-

2-Naphthylboronic acid

-

4-Bromophenol or 4-Iodophenol

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1.0 eq), 2-naphthylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxidation.

-

Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). The biphasic system is often beneficial for the Suzuki coupling.

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the more valuable aryl halide.

-

Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. Carbonates are often a good choice due to their moderate basicity.[6]

-

Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, but other palladium sources and ligands can also be used.[7]

-

Inert Atmosphere: The Pd(0) active catalyst is readily oxidized to Pd(II), which is inactive in the catalytic cycle. Therefore, excluding oxygen is crucial for a successful reaction.

Spectroscopic and Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The aromatic region (typically 6.8-8.2 ppm) will be complex due to the coupling between the protons on both the naphthalene and phenol rings. The phenolic -OH proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show a number of signals corresponding to the different carbon environments in the molecule. Due to the molecule's asymmetry, all 16 carbon atoms are expected to be chemically non-equivalent, resulting in 16 distinct signals.

Table 2: NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 9.63 | s | Phenolic OH |

| 8.11 | s | Naphthalene H | |

| 8.02 - 7.83 | m | Naphthalene H | |

| 7.79 | dd | Naphthalene H | |

| 7.66 | d | Phenol H | |

| 7.57 - 7.38 | m | Naphthalene H | |

| 6.94 | d | Phenol H | |

| ¹³C NMR | 157.31 | s | C-OH (Phenol) |

| 137.58 | s | Quaternary C | |

| 133.47 | s | Quaternary C | |

| 131.74 | s | Quaternary C | |

| 130.67 | s | Quaternary C | |

| 128.27 | s | Aromatic CH | |

| 128.06 | s | Aromatic CH | |

| 127.94 | s | Aromatic CH | |

| 127.43 | s | Aromatic CH | |

| 126.25 | s | Aromatic CH | |

| 125.57 | s | Aromatic CH | |

| 124.88 | s | Aromatic CH | |

| 123.90 | s | Aromatic CH | |

| 115.87 | s | Aromatic CH |

Note: NMR data is based on a published supporting information file and may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 220. The fragmentation pattern would likely involve the loss of fragments such as CO from the phenol ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-O stretch: A strong band around 1200-1260 cm⁻¹ for the phenolic C-O bond.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.

Potential Applications in Drug Discovery and Development

The naphthalene scaffold is a well-established pharmacophore found in numerous approved drugs and biologically active compounds.[8] Its derivatives have shown a wide range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][9][10] The phenolic group can also contribute to biological activity, often through hydrogen bonding interactions with biological targets or by imparting antioxidant properties.

Anticancer and Cytotoxic Potential

Naphthalene derivatives have been extensively investigated for their anticancer properties.[11][12] Some naphthoquinones, which can be metabolites of naphthalene compounds, are known to exhibit cytotoxic effects.[10] While specific studies on the anticancer activity of this compound are limited, its structural similarity to other biologically active naphthalene-containing molecules suggests it could be a valuable scaffold for the design of new anticancer agents.

Antimicrobial Activity

Naphthalene and its derivatives have been identified as a promising class of antimicrobial agents with activity against a broad spectrum of human pathogens.[10] Phenolic compounds are also well-known for their antimicrobial properties.[13] The combination of these two pharmacophores in this compound makes it a candidate for investigation as a novel antimicrobial agent.

Enzyme Inhibition

Phenolic compounds are known to inhibit a variety of enzymes through various mechanisms, including covalent modification of the enzyme or by acting as competitive or non-competitive inhibitors.[14][15][16] The naphthalene moiety can provide additional binding interactions within the active site of an enzyme. Therefore, this compound could be a starting point for the development of specific enzyme inhibitors.

Estrogen Receptor Modulation

Some phenolic compounds have been shown to interact with estrogen receptors (ERs), acting as either agonists or antagonists.[17][18] Given its phenolic structure, this compound could potentially exhibit activity as a selective estrogen receptor modulator (SERM), a class of compounds with applications in the treatment of breast cancer and osteoporosis.[13]

Diagram 3: Potential Biological Activities of this compound

Caption: Potential areas of biological investigation.

Safety and Toxicology

-

Naphthalene: Naphthalene is classified as a possible human carcinogen and can cause a range of toxic effects, including hemolytic anemia.[8] It is also an irritant to the eyes and skin.

-

Phenol: Phenol is toxic and corrosive, causing severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

Given the toxic nature of its parent compounds, this compound should be handled with appropriate safety precautions.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion and Future Directions

This compound is a readily accessible compound with a chemical structure that suggests a rich potential for biological activity. The reliable and scalable Suzuki-Miyaura coupling provides a clear path for its synthesis and the generation of a library of analogs for structure-activity relationship (SAR) studies.

Future research should focus on a systematic biological evaluation of this compound. Screening against a panel of cancer cell lines, various microbial strains, and a diverse set of enzymes would be a logical starting point. Furthermore, investigating its potential as an estrogen receptor modulator could open up new avenues for its application in endocrinology-related diseases. As with any compound intended for biological applications, a thorough toxicological evaluation will be a critical step in its development.

This guide provides a solid foundation for researchers and drug development professionals to begin their exploration of this compound. The convergence of a well-defined synthetic route and a high potential for diverse biological activities makes it a compelling target for further investigation.

References

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. (2023, February 13). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. (2022, June 5). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

(PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (n.d.). Retrieved January 21, 2026, from [Link]

-

Design, synthesis and bioevaluation of novel 6-(4-Hydroxypiperidino)naphthalen-2-ol-based potential Selective Estrogen Receptor Modulators for breast cancer. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry. (2015, April 8). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Asymmetric Transfer Hydrogenation of Naphthol and Phenol Derivatives with Cooperative Heterogeneous and Homogeneous Catalysis | CCS Chemistry. (2023, June 9). Chinese Chemical Society. Retrieved January 21, 2026, from [Link]

-

Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-, [2R-(2α,4aα,8aβ)]-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Inhibitory effects of plant phenols on the activity of selected enzymes. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

2-Tert-butyl-4-naphthalen-2-ylphenol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Phenolic Compounds, Antioxidant Activities, and Inhibitory Effects on Digestive Enzymes of Different Cultivars of Okra (Abelmoschus esculentus). (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Inhibitory Kinetics of Phenol on the Enzyme Activity of beta-N-acetyl-D-glucosaminidase From Green Crab (Scylla Serrata). (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Determination of naphthalene-derived compounds in apples by ultra-high performance liquid chromatography-tandem mass spectrometry. (2013, June 11). PubMed. Retrieved January 21, 2026, from [Link]

-

Multicomponent one-pot synthesis of 2-naphthol derivatives and evaluation of their anticancer activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Phytochemical Composition, Antioxidant Activity, and Enzyme Inhibitory Activities (α-Glucosidase, Xanthine Oxidase, and Acetylcholinesterase) of Musella lasiocarpa. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

2-Naphthol patented technology retrieval search results. (n.d.). Patsnap. Retrieved January 21, 2026, from [Link]

-

Physical and chemical properties of naphthalene. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

4-{[(E)-naphthalen-1-ylmethylidene]amino}phenol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 21, 2026, from [Link]

-

Estrogenic effect of phenol red in MCF-7 cells is achieved through activation of estrogen receptor by interacting with a site distinct from the steroid binding site. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Naphthalen-2-olate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Activation of estrogen receptor alpha and ERbeta by 4-methylbenzylidene-camphor in human and rat cells: comparison with phyto- and xenoestrogens. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Naphthalene. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Structures of the four naphthalene derivatives. 1- and 2- (6-acetylthio. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Naphthalene-Containing Epoxy Resin: Phase Structure, Rheology, and Thermophysical Properties. (2021, November 24). MDPI. Retrieved January 21, 2026, from [Link]

-

This compound | CAS 6336-82-9. (n.d.). Matrix Fine Chemicals. Retrieved January 21, 2026, from [Link]

-

INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. (n.d.). Retrieved January 21, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2022, October 10). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

4,4'-[2-(Naphthalen-2-Yl)prop-1-Ene-1,1-Diyl]diphenol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. (2022, March 12). YouTube. Retrieved January 21, 2026, from [Link]

-

Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. (n.d.). Retrieved January 21, 2026, from [Link]

-

2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Heptan-4-yl)phenol | C13H20O | CID 12409815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 4,4'-[2-(Naphthalen-2-Yl)prop-1-Ene-1,1-Diyl]diphenol | C25H20O2 | CID 118988369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and bioevaluation of novel 6-(4-Hydroxypiperidino)naphthalen-2-ol-based potential Selective Estrogen Receptor Modulators for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory kinetics of phenol on the enzyme activity of beta-N-acetyl-D-glucosaminidase from green crab (Scylla serrata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Estrogenic effect of phenol red in MCF-7 cells is achieved through activation of estrogen receptor by interacting with a site distinct from the steroid binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Data of 4-(Naphthalen-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-(Naphthalen-2-yl)phenol, a molecule of interest in medicinal chemistry and materials science. This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of spectra, this guide delves into the causal relationships between the molecular structure and the observed spectral features, providing field-proven insights for researchers. The methodologies for data acquisition are detailed, ensuring scientific integrity and reproducibility. All data and interpretations are grounded in authoritative references, establishing a trustworthy resource for professionals in the field.

Introduction: The Significance of this compound

This compound is a bi-aromatic compound that integrates a naphthalene and a phenol moiety. This structural combination imparts unique physicochemical properties, making it a valuable scaffold in various research domains. The phenolic hydroxyl group offers a site for hydrogen bonding and potential antioxidant activity, while the extended aromatic system of the naphthalene ring influences its electronic and photophysical properties. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in complex chemical and biological systems. This guide serves as a foundational reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals the distinct proton signals of the phenolic and naphthalenic rings. The data presented here was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), which allows for the observation of the labile phenolic proton.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring the ¹H NMR spectrum is as follows:

-

Sample Preparation: A small quantity of this compound is dissolved in DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: A 400 MHz NMR spectrometer is employed for data acquisition. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Acquisition: The Free Induction Decay (FID) is recorded and subsequently Fourier transformed to obtain the frequency-domain spectrum.

-

Data Processing: The resulting spectrum is phased, baseline-corrected, and referenced to the TMS signal. Integration of the peaks is performed to determine the relative number of protons.

Diagram of the ¹H NMR Workflow

Caption: Workflow for ¹H NMR analysis.

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.63 | s | - | 1H | Phenolic -OH |

| 8.11 | s | - | 1H | Naphthalene C1-H |

| 8.02 - 7.83 | m | - | 3H | Naphthalene Ar-H |

| 7.79 | dd | 8.6, 1.7 | 1H | Naphthalene Ar-H |

| 7.66 | d | 8.6 | 2H | Phenol Ar-H (ortho to naphthyl) |

| 7.57 - 7.38 | m | - | 2H | Naphthalene Ar-H |

| 6.94 | d | 8.6 | 2H | Phenol Ar-H (meta to naphthyl) |

Interpretation of the ¹H NMR Spectrum

The downfield singlet at 9.63 ppm is characteristic of a phenolic hydroxyl proton, with its chemical shift influenced by the solvent and concentration.[1] The singlet at 8.11 ppm can be assigned to the proton at the C1 position of the naphthalene ring, which experiences deshielding due to its proximity to the C4a-C8a bond. The complex multiplet between 8.02 and 7.83 ppm, along with the doublet of doublets at 7.79 ppm and the multiplet between 7.57 and 7.38 ppm, correspond to the remaining six protons of the naphthalene ring system. The two doublets at 7.66 ppm and 6.94 ppm, each integrating to two protons, are characteristic of a para-substituted benzene ring. The downfield doublet is assigned to the protons ortho to the electron-withdrawing naphthalene substituent, while the upfield doublet corresponds to the protons meta to the naphthalene group and ortho to the electron-donating hydroxyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound.

Experimental Protocol: ¹³C NMR Spectroscopy

The methodology for ¹³C NMR is analogous to that of ¹H NMR, with the primary difference being the observation of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample of this compound in DMSO-d₆ is typically required compared to ¹H NMR.

-

Instrument Setup: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency) is used. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Data Acquisition and Processing: Similar to ¹H NMR, the FID is acquired, Fourier transformed, and the spectrum is processed and referenced.

Diagram of the ¹³C NMR Workflow

Caption: Workflow for ¹³C NMR analysis.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| 157.31 | Phenol C-OH |

| 137.58 | Naphthalene C-4a/C-8a |

| 133.47 | Naphthalene C-4a/C-8a |

| 131.74 | Phenol C-ipso |

| 130.67 | Naphthalene C-H |

| 128.27 | Phenol C-H |

| 128.06 | Naphthalene C-H |

| 127.94 | Naphthalene C-H |

| 127.43 | Naphthalene C-H |

| 126.25 | Naphthalene C-H |

| 125.57 | Naphthalene C-H |

| 124.88 | Naphthalene C-ipso |

| 123.90 | Naphthalene C-H |

| 115.87 | Phenol C-H |

Interpretation of the ¹³C NMR Spectrum

The signal at 157.31 ppm is characteristic of a phenolic carbon attached to the hydroxyl group.[2] The remaining aromatic signals are observed between 115 and 138 ppm. The signal at 115.87 ppm is assigned to the carbons ortho to the hydroxyl group, which are shielded by its electron-donating effect. Conversely, the signal at 131.74 ppm corresponds to the ipso-carbon of the phenol ring attached to the naphthalene moiety. The numerous signals between 123 and 138 ppm are attributed to the ten carbons of the naphthalene ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the O-H bond of the phenol and the C-H and C=C bonds of the aromatic rings.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded for subtraction.

Caption: Workflow for Mass Spectrometry analysis.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₆H₁₂O, which corresponds to a molecular weight of 220.27 g/mol . [3]

| m/z | Interpretation |

|---|---|

| 220 | Molecular ion [M]⁺ |

| 219 | [M-H]⁺ |

| 191 | [M-CHO]⁺ |

| 127 | Naphthyl cation |

| 93 | Phenoxy cation |

Interpretation of the Predicted Mass Spectrum

In an EI mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 220. A prominent peak at m/z 219 would likely correspond to the loss of a hydrogen atom. Fragmentation of the phenol ring could lead to the loss of a CHO radical, giving a peak at m/z 191. Cleavage of the bond between the two aromatic rings would result in characteristic fragments for the naphthyl cation (m/z 127) and the phenoxy cation (m/z 93).

Conclusion: A Unified Spectroscopic Profile

The collective analysis of NMR, IR, and MS data provides a robust and self-validating spectroscopic profile of this compound. The NMR data definitively establishes the connectivity of the atoms, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum verifies the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This guide, by integrating detailed experimental protocols, data interpretation, and visual workflows, offers a comprehensive resource for the confident identification and characterization of this compound in a research and development setting.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

Global Substance Registration System. 4-(2-NAPHTHALENYL)PHENOL. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Supporting Information for a scientific publication. (n.d.).

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol. Retrieved from [Link]

Sources

- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. GSRS [gsrs.ncats.nih.gov]

Solubility of 4-(Naphthalen-2-yl)phenol in different solvents

An In-Depth Technical Guide to the Solubility of 4-(Naphthalen-2-yl)phenol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a biphenyl-like aromatic compound of interest to researchers in materials science and drug development. In the absence of direct experimental solubility data in peer-reviewed literature, this document establishes a robust predictive framework based on fundamental chemical principles, theoretical models such as Hansen Solubility Parameters (HSP), and analogies to structurally related compounds like 2-naphthol and phenol. The guide details the molecule's physicochemical properties, provides a theoretical prediction of its solubility in a range of solvent classes, and offers a detailed, field-proven experimental protocol for determining its thermodynamic solubility via the shake-flask method. This document is intended to serve as a foundational resource for scientists, enabling informed solvent selection for synthesis, purification, formulation, and screening processes involving this compound.

Introduction and Molecular Overview

This compound is an organic compound characterized by a phenol group linked at the para-position to a naphthalene ring system. This molecular architecture, combining a polar, hydrogen-bonding hydroxyl group with a large, nonpolar, and rigid aromatic backbone, presents a unique and challenging solubility profile. The large hydrophobic surface area imparted by the fused naphthalene and benzene rings is expected to dominate its behavior, rendering it poorly soluble in aqueous media but favoring dissolution in specific organic solvents.

Understanding the solubility of this compound is a critical prerequisite for its application. In pharmaceutical development, solubility directly impacts bioavailability and formulation strategies. In materials science, it governs the ability to process the compound into films, blends, or other functional forms. This guide aims to bridge the current knowledge gap by providing a detailed predictive analysis and a practical experimental framework.

Molecular Structure and Key Features

The key to predicting solubility lies in the molecule's structure. It features two distinct regions with opposing characteristics:

-

Hydrophilic Region : A single phenolic hydroxyl (-OH) group capable of acting as both a hydrogen bond donor and acceptor. This group is also weakly acidic.

-

Hydrophobic Region : A large, rigid, and nonpolar polycyclic aromatic system comprising one benzene ring and one naphthalene moiety.

The interplay between these two regions dictates the compound's interaction with different solvents.

Physicochemical Properties

Precise physicochemical parameters are essential for quantitative solubility models. As experimental data for this compound is not available, the following properties have been estimated based on computational models and comparison with analogous structures.

| Property | Predicted Value / Estimate | Source & Rationale |

| Molecular Formula | C₁₆H₁₂O | - |

| Molecular Weight | 220.27 g/mol | Calculated |

| XLogP3 | 4.3 | PubChem (CID 3018759 for ortho isomer); para isomer expected to be similar or slightly higher.[1] |

| pKa (acidic) | ~9.6 | Estimated. Slightly more acidic than phenol (9.9) due to the electron-withdrawing effect of the large aryl system, similar to 2-naphthol (9.51).[2] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 1 | PubChem (Computed)[1] |

The high predicted XLogP3 value of ~4.3 indicates a strongly lipophilic (oil-loving) and hydrophobic (water-fearing) nature, suggesting that solubility in water will be extremely low.[1] The pKa of ~9.6 suggests that the compound is a weak acid and its solubility can be dramatically increased in aqueous basic solutions where it can deprotonate to form a more polar phenoxide salt.[2]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a qualitative understanding of solubility. For a more quantitative prediction, we turn to Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy density of a substance into three components.[3]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP coordinates of a solute and a solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity.

Table of Hansen Solubility Parameters for Common Solvents (Values in MPa⁰.⁵)

| Solvent | δD | δP | δH |

| Water | 15.5 | 16.0 | 42.3 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Toluene | 18.0 | 1.4 | 2.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

(Source: Data compiled from various publicly available HSP lists)

Based on its structure, the HSP for this compound would be expected to have a high δD value due to its large aromatic system, a moderate δP value from the phenol dipole, and a moderate δH value from its ability to hydrogen bond.

Predicted Solubility Profile in Various Solvent Classes

Based on the theoretical framework and the compound's estimated properties, a predictive solubility profile can be constructed.

Table of Predicted Solubility for this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar Aromatic | Toluene, Xylene | High | The large aromatic system of the solute allows for favorable π-π stacking interactions with aromatic solvents. The high, matching dispersion forces (δD) are the primary driver. |

| Chlorinated | Dichloromethane, Chloroform | High to Moderate | These solvents are effective at dissolving a wide range of organic compounds. They can engage in dipole-dipole interactions and have sufficient dispersion forces to solvate the nonpolar part of the molecule.[2] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Moderate | These solvents can accept hydrogen bonds from the phenolic hydroxyl group and have moderate polarity. THF is often an excellent solvent for large organic molecules. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | While these solvents can form hydrogen bonds with the solute, their polarity is somewhat mismatched with the large, nonpolar naphthalene moiety. Solubility will be much higher than in water but limited.[2] |